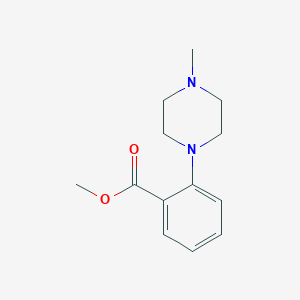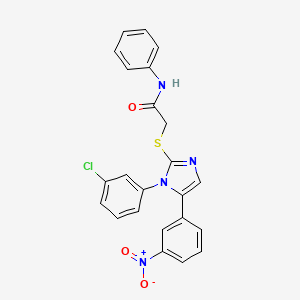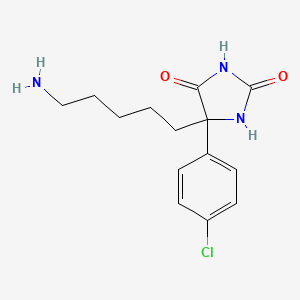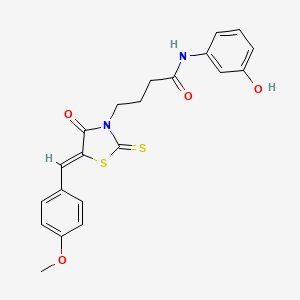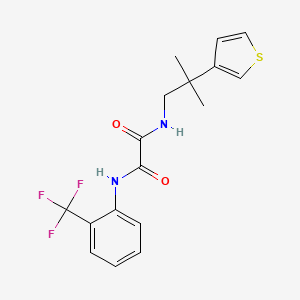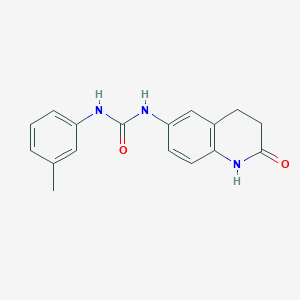
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea, also known as OTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. OTU is a urea derivative that has been shown to exhibit promising biological activities, including anti-cancer and anti-inflammatory properties. In
Applications De Recherche Scientifique
Synthesis and Characterization
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea, a compound with potential applications in various fields of scientific research, shares structural similarities with several reported compounds that have been synthesized and characterized for their unique properties and applications. For example, the synthesis of new series of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives and diethyl 4-hydroxyquinoline-2,3-dicarboxylate from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate through intramolecular cyclization highlights a methodological approach that could be applicable to the synthesis of the target compound (Tolga Kaptı, Çağatay Dengiz, M. Balci, 2016).
Potential for Drug Discovery
The structure of 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea suggests potential pharmacological applications, akin to the orexin-1 receptor antagonist compound 56, which was found to cross the blood-brain barrier and exhibit selective and high-affinity antagonism with implications for treating psychiatric disorders associated with stress or hyperarousal states without inducing hypnotic effects (P. Bonaventure et al., 2015).
Biochemical Interactions and Stability
The compound's urea component invites comparison with studies on the nature of urea-methylamine mixtures used as osmolytes by marine organisms, providing insights into the stabilizing and destabilizing effects of urea in biological systems. This understanding could inform the design of derivatives for specific biochemical applications (Tiao-Yin Lin, Serge N. Timasheff, 1994).
Green Chemistry and Synthesis
Research on the facile assembly of 1-(4-haloisoquinolin-1-yl)ureas via reactions in water illustrates environmentally friendly synthetic pathways that could be adapted for manufacturing the target compound, contributing to sustainable chemistry practices (Lifang Lai, Huanhuan Wang, Jie Wu, 2014).
Antagonistic Activity on Receptors
The tetrahydroisoquinoline-derived urea and 2,5-diketopiperazine derivatives with selective antagonism of the TRPM8 channel receptor point to the potential for compounds with similar backbones, like the one of interest, to serve as templates for the development of new antiprostate cancer agents or other therapeutic agents targeting specific receptors (L. De Petrocellis et al., 2016).
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-3-2-4-13(9-11)18-17(22)19-14-6-7-15-12(10-14)5-8-16(21)20-15/h2-4,6-7,9-10H,5,8H2,1H3,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTLBOVWIRNBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

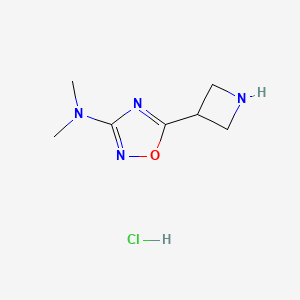
![1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B3009589.png)
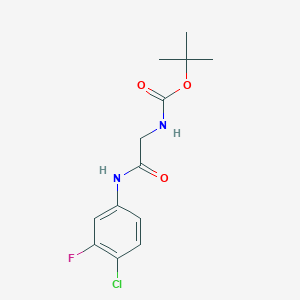

![N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3009594.png)
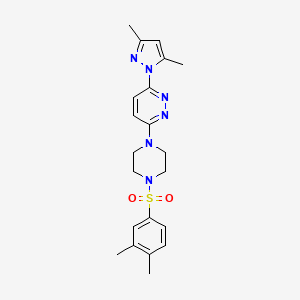
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009599.png)
